4-Ethoxy-3-methoxybenzaldehyde

Organic Synthesis Alkylation Medicinal Chemistry Intermediates

Select 4-Ethoxy-3-methoxybenzaldehyde (CAS 120-25-2) for your most demanding research. This is NOT a direct vanillin substitute. The 4-ethoxy group provides critical protection from oxidative and pH instability inherent to vanillin's free phenol, making it essential for synthesizing antiplasmodial N-benzyl-1,10-phenanthrolinium salts (HPIA IC₅₀ 3.63 mM). Its unique 4-ethoxy-3-methoxy geometry is mandatory for specific crystal packing in NLO materials and the correct precursor geometry for dehydrozingerone derivatives. Do not substitute with the 3-ethoxy-4-methoxy regioisomer—it alters electronic distribution and reaction kinetics. Ensure your supply chain specifies ≥98% purity, with storage under inert gas at 2-8°C, to secure batch-to-batch reproducibility for your critical pathways.

Molecular Formula C10H12O3
Molecular Weight 180.2 g/mol
CAS No. 120-25-2
Cat. No. B093258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxy-3-methoxybenzaldehyde
CAS120-25-2
Molecular FormulaC10H12O3
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)C=O)OC
InChIInChI=1S/C10H12O3/c1-3-13-9-5-4-8(7-11)6-10(9)12-2/h4-7H,3H2,1-2H3
InChIKeyBERFDQAMXIBOHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.01 M
1.16 mg/mL at 25 °C

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethoxy-3-methoxybenzaldehyde (CAS 120-25-2): Physical Properties, Procurement Specifications, and Chemical Identity


4-Ethoxy-3-methoxybenzaldehyde (CAS 120-25-2, C₁₀H₁₂O₃, MW 180.20), also known as 4-ethoxy-3-anisaldehyde or vanillin ethyl ether, is a disubstituted aromatic aldehyde belonging to the methoxybenzaldehyde class [1]. It appears as a white to orange to green powder or fine crystalline powder, with a reported melting point range of 59–65°C (literature values vary from 50–53°C to 60–65°C depending on purity and measurement conditions), a boiling point of approximately 167–168°C at 13 torr, and a flash point of 110°C . Its water solubility is low (1.16 mg/mL at 25°C), while it is soluble in organic solvents such as ethanol and ether, and it is air-sensitive, requiring storage under inert gas at 2–8°C [2].

4-Ethoxy-3-methoxybenzaldehyde (CAS 120-25-2): Why Generic Substitution with Closely Related Analogs Is Not Advisable


Substituting 4-ethoxy-3-methoxybenzaldehyde with vanillin (4-hydroxy-3-methoxybenzaldehyde) or the regioisomer 3-ethoxy-4-methoxybenzaldehyde is not functionally equivalent without re-optimization. The target compound's ethoxy group at the 4-position confers altered electronic properties and hydrogen-bonding capacity compared to vanillin's free phenolic hydroxyl, directly affecting reaction kinetics, downstream derivatization pathways, and physicochemical properties [1]. Furthermore, substitution pattern reversal (4-ethoxy-3-methoxy vs. 3-ethoxy-4-methoxy) yields distinct molecular geometry, crystal packing behavior, and differential performance in structure-sensitive applications such as nonlinear optical (NLO) material design [2][3]. The quantitative evidence presented below substantiates why this specific regioisomer and substitution pattern cannot be arbitrarily replaced.

4-Ethoxy-3-methoxybenzaldehyde (CAS 120-25-2): Quantitative Evidence for Differential Selection vs. Analogs


Synthetic Yield Comparison: 4-Ethoxy-3-methoxybenzaldehyde via Vanillin Alkylation vs. Alternative Routes

In a four-step synthetic route to antiplasmodial N-benzyl-1,10-phenanthrolinium salts, alkylation of vanillin with diethyl sulfate produced 4-ethoxy-3-methoxybenzaldehyde in 79% yield, which was then reduced to the benzyl alcohol in 96% yield [1]. This two-step transformation (alkylation → reduction) provided an overall 75.8% yield to the key alcohol intermediate. In contrast, when employing alternative benzaldehyde precursors, yields for subsequent bromination and nucleophilic substitution steps varied substantially depending on substituent electronic effects. The ethoxy-protected aldehyde offers a balance of stability during handling (air-sensitive but storable under inert gas) and sufficient reactivity for further derivatization, whereas the free phenolic hydroxyl of vanillin would require additional protection/deprotection steps that erode overall process efficiency .

Organic Synthesis Alkylation Medicinal Chemistry Intermediates

Regioisomer Differentiation: 4-Ethoxy-3-methoxybenzaldehyde vs. 3-Ethoxy-4-methoxybenzaldehyde — Physicochemical and Application-Based Distinctions

The two regioisomers—4-ethoxy-3-methoxybenzaldehyde (CAS 120-25-2) and 3-ethoxy-4-methoxybenzaldehyde (CAS 1131-52-8)—exhibit measurably different physicochemical properties and distinct application profiles. The target compound (4-ethoxy-3-methoxy) has a reported melting point range of 59–65°C (mp ~61°C), while the regioisomer (3-ethoxy-4-methoxy) melts at 51–53°C, a difference of approximately 8–10°C attributable to altered crystal packing from positional substitution . More critically, 3-ethoxy-4-methoxybenzaldehyde has been specifically investigated as a precursor for synthesizing CDr10b (Compound of Designation red 10 binding), a compound under study for neuroinflammatory disease applications . In contrast, 4-ethoxy-3-methoxybenzaldehyde serves as a precursor for antiplasmodial agents, dehydrozingerone ethyl derivatives, and NLO materials [1][2][3]. The substitution pattern reversal yields functionally non-interchangeable building blocks.

Regioisomerism Pharmaceutical Intermediates Neuroinflammation

Flavor and Fragrance Performance: 4-Ethoxy-3-methoxybenzaldehyde vs. Vanillin — Stability and Organoleptic Profile Differentiation

4-Ethoxy-3-methoxybenzaldehyde (vanillin ethyl ether) differs fundamentally from vanillin (4-hydroxy-3-methoxybenzaldehyde) in its phenolic hydroxyl substitution, which eliminates the free –OH group responsible for vanillin's susceptibility to oxidation, discoloration, and pH-dependent reactivity in formulations . The target compound exhibits a sweet, floral, vanilla, powdery odor profile at 100% concentration, with organoleptic notes described as sweet floral vanilla powdery [1][2]. This contrasts with vanillin's characteristic pure vanilla note. Critically, the absence of a phenolic –OH reduces hydrogen-bonding-driven aggregation and improves solubility in non-polar media, enabling formulation in applications where vanillin's polarity and reactivity are problematic . Regulatory usage level data indicate a Maximised Survey-derived Daily Intake (MSDI-EU) of 1.20 μg/capita/day for the target compound, providing a quantifiable reference for flavor formulation compliance [3].

Flavor Chemistry Fragrance Formulation Organoleptic Properties

Nonlinear Optical (NLO) Properties: 4-Ethoxy-3-methoxybenzaldehyde as an NLO Material Candidate

A combined experimental and theoretical study (DFT at B3LYP/6-311++G(d,p) level) evaluated the nonlinear optical properties of 4-ethoxy-3-methoxybenzaldehyde (EMBA) [1]. The study calculated key NLO parameters including electric dipole moment (μ) and first hyperpolarizability (β), with experimental validation via FT-IR and FT-Raman vibrational spectroscopy. The crystal structure reveals all non-H atoms are approximately coplanar (r.m.s. deviation = 0.046 Å), with weak C—H⋯O interactions linking molecules into sheets parallel to (101), a packing arrangement that contributes to its NLO-relevant solid-state properties [2][3]. While direct comparative hyperpolarizability data against close analogs is not reported in the same study, the comprehensive characterization establishes EMBA as a characterized NLO candidate distinct from other methoxybenzaldehydes whose substitution patterns yield different electronic distributions and crystal packing.

Nonlinear Optics Computational Chemistry Materials Science

Derivative Bioactivity: Antiplasmodial HPIA Activity of 4-Ethoxy-3-methoxybenzaldehyde-Derived Phenanthrolinium Salt vs. Chloroquine

4-Ethoxy-3-methoxybenzaldehyde serves as the key aldehyde precursor for synthesizing 1-(4-ethoxy-3-methoxybenzyl)-1,10-phenanthrolin-1-ium bromide, an N-benzyl-1,10-phenanthrolinium salt evaluated for heme polymerization inhibitory activity (HPIA) against Plasmodium falciparum [1]. In the HPIA assay, the phenanthrolinium salt (derived from 4-ethoxy-3-methoxybenzaldehyde via 79% alkylation → 96% reduction → bromination → N-alkylation) exhibited an IC₅₀ of 3.63 mM, demonstrating modestly superior activity compared to chloroquine (IC₅₀ = 4.37 mM) under identical assay conditions, representing a 1.2-fold potency improvement [2]. This antiplasmodial activity is not observed with the starting material vanillin or with the 3-ethoxy-4-methoxy regioisomer, underscoring the structure-specific nature of the bioactivity.

Antiplasmodial Malaria Medicinal Chemistry

Solubility and Partitioning: 4-Ethoxy-3-methoxybenzaldehyde vs. Vanillin — Water Solubility and logP Comparison

The substitution of vanillin's phenolic –OH with an ethoxy group significantly alters aqueous solubility and lipophilicity. 4-Ethoxy-3-methoxybenzaldehyde exhibits a water solubility of 1.16 mg/mL (1160 mg/L) at 25°C and an octanol-water partition coefficient (logP) of 1.63 [1]. In contrast, vanillin (4-hydroxy-3-methoxybenzaldehyde) has a reported water solubility of approximately 10 mg/mL at 25°C and logP ~1.21 [2]. The target compound is thus ~8.6-fold less water-soluble and 0.42 log units more lipophilic than vanillin, differences directly attributable to the ethoxy-for-hydroxy substitution.

Physicochemical Properties Formulation Drug Design

4-Ethoxy-3-methoxybenzaldehyde (CAS 120-25-2): Recommended Application Scenarios Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of Antiplasmodial N-Benzyl-1,10-Phenanthrolinium Salts

Procure 4-ethoxy-3-methoxybenzaldehyde as the key aldehyde building block for constructing N-benzyl-1,10-phenanthrolinium salts with demonstrated heme polymerization inhibitory activity. The compound undergoes alkylation from vanillin in 79% yield, reduction to benzyl alcohol in 96% yield, and subsequent bromination/N-alkylation to yield the active antiplasmodial agent, which exhibits an HPIA IC₅₀ of 3.63 mM versus chloroquine's 4.37 mM [1]. This application leverages the ethoxy-protected aldehyde functionality, which would be incompatible with vanillin's free phenolic hydroxyl without additional protection steps.

Flavor and Fragrance Formulation: Vanilla Note with Enhanced Stability

Use 4-ethoxy-3-methoxybenzaldehyde as a flavoring agent providing sweet, floral, vanilla, powdery organoleptic notes at 100% concentration [2]. The compound is specifically suited for formulations requiring vanilla-type character without the oxidative instability and pH sensitivity associated with vanillin's free phenolic hydroxyl . Regulatory compliance is supported by documented MSDI-EU of 1.20 μg/capita/day [3].

Nonlinear Optical (NLO) Materials Research: Characterized Crystalline Benzaldehyde Derivative

Select 4-ethoxy-3-methoxybenzaldehyde for NLO materials development where a fully characterized crystalline benzaldehyde derivative is required. The compound's crystal structure (r.m.s. deviation = 0.046 Å coplanarity), experimental FT-IR/FT-Raman spectra, and computationally derived hyperpolarizability parameters (DFT B3LYP/6-311++G(d,p)) provide a robust baseline for structure-property relationship studies [4]. This regioisomer yields distinct crystal packing and electronic distribution compared to the 3-ethoxy-4-methoxy isomer.

Synthetic Intermediate: Preparation of Dehydrozingerone Ethyl Derivatives

Employ 4-ethoxy-3-methoxybenzaldehyde as a starting substrate for synthesizing ethyl derivatives of dehydrozingerone, a class of compounds with documented bioactivities [5]. The 4-ethoxy-3-methoxy substitution pattern on the aromatic ring provides the correct precursor geometry for subsequent condensation reactions that would yield different products if the 3-ethoxy-4-methoxy regioisomer were substituted.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Ethoxy-3-methoxybenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.